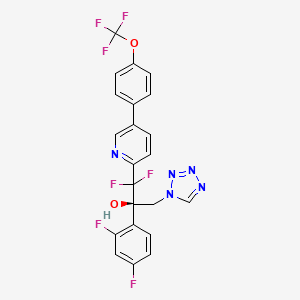

(R)-GNE-140

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-GNE-140 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und in der Fachliteratur der Chemie detailliert beschrieben . Im Allgemeinen beinhaltet die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte Stereochemie und Reinheit zu erreichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfordert eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsparameter und Reinigungsverfahren wie Hochleistungsflüssigchromatographie .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt hauptsächlich Hemmungsreaktionen mit Lactatdehydrogenase A und Lactatdehydrogenase B. Unter Standardbedingungen unterliegt es typischerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Die Verbindung ist unter verschiedenen Bedingungen stabil und reagiert nicht mit gängigen Reagenzien, die in der organischen Synthese verwendet werden. Für biologische Assays wird sie typischerweise in Dimethylsulfoxid gelöst .

Hauptsächlich gebildete Produkte

Das Hauptprodukt der Wechselwirkung von this compound ist die gehemmte Form der Lactatdehydrogenase A und Lactatdehydrogenase B, was zu einer Reduktion der Lactatproduktion in Zellen führt .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Enzyminhibition und Stoffwechselwege zu untersuchen

Biologie: Wird in Zellkulturstudien eingesetzt, um die Rolle der Lactatdehydrogenase im Zellstoffwechsel zu untersuchen

Medizin: Wird als potenzielles Therapeutikum für die Krebsbehandlung untersucht, da es die Lactatproduktion in Krebszellen hemmen kann

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Stoffwechselwege abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die aktive Stelle der Lactatdehydrogenase A und Lactatdehydrogenase B bindet und so deren Aktivität hemmt. Diese Inhibition stört die Umwandlung von Pyruvat zu Lactat, was zu einer Abnahme der Lactatproduktion führt und den Zellstoffwechsel beeinflusst . Die molekularen Zielstrukturen sind die aktiven Stellen der Lactatdehydrogenase A und Lactatdehydrogenase B, und der beteiligte Weg ist der glykolytische Weg .

Analyse Chemischer Reaktionen

Types of Reactions

®-GNE-140 primarily undergoes inhibition reactions with lactate dehydrogenase A and lactate dehydrogenase B. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The compound is stable under various conditions and does not react with common reagents used in organic synthesis. It is typically dissolved in dimethyl sulfoxide for biological assays .

Major Products Formed

The primary product of ®-GNE-140’s interaction is the inhibited form of lactate dehydrogenase A and lactate dehydrogenase B, which leads to a reduction in lactate production in cells .

Wissenschaftliche Forschungsanwendungen

®-GNE-140 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways

Biology: Employed in cell culture studies to investigate the role of lactate dehydrogenase in cellular metabolism

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit lactate production in cancer cells

Industry: Utilized in the development of new drugs targeting metabolic pathways

Wirkmechanismus

®-GNE-140 exerts its effects by binding to the active site of lactate dehydrogenase A and lactate dehydrogenase B, thereby inhibiting their activity. This inhibition disrupts the conversion of pyruvate to lactate, leading to a decrease in lactate production and affecting cellular metabolism . The molecular targets are the active sites of lactate dehydrogenase A and lactate dehydrogenase B, and the pathway involved is the glycolytic pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

S-GNE-140: Das S-Enantiomer von GNE-140, das 18-mal weniger potent ist als das R-Enantiomer

GNE-140 Racemat: Eine Mischung aus beiden R- und S-Enantiomeren

Einzigartigkeit

(R)-GNE-140 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Inhibitor der Lactatdehydrogenase A und Lactatdehydrogenase B. Seine Wirksamkeit bei der Reduktion der Lactatproduktion macht es zu einem wertvollen Werkzeug in der Krebsforschung und zu einer potenziellen therapeutischen Anwendung .

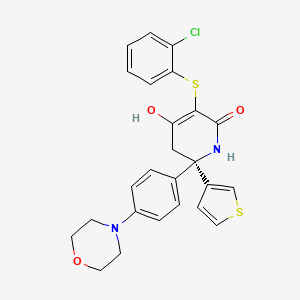

Eigenschaften

IUPAC Name |

(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXXEIVBZJOAP-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

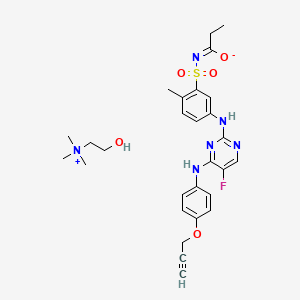

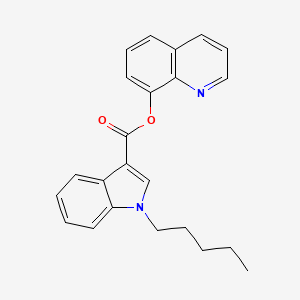

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)